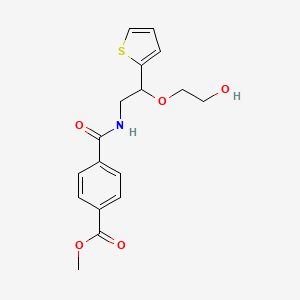

Methyl 4-((2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)carbamoyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]carbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5S/c1-22-17(21)13-6-4-12(5-7-13)16(20)18-11-14(23-9-8-19)15-3-2-10-24-15/h2-7,10,14,19H,8-9,11H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIFONQCCZNSHKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Key Research Findings

Synthetic Challenges :

- Unlike benzothiazine derivatives (e.g., ), the target compound avoids post-cyclization modifications, reducing isomer formation risks. However, the hydroxyethoxy chain may necessitate protection/deprotection steps during synthesis.

- Compared to sulfonylurea herbicides (e.g., metsulfuron methyl ), the absence of a triazine ring simplifies synthesis but may limit herbicidal activity.

Binding and Bioactivity :

- The thiophene moiety in the target compound enables π-π stacking akin to the oxadiazole-thiophene analog in docking studies (−6.58 kcal/mol binding energy ). However, the carbamoyl group may introduce hydrogen-bonding interactions absent in purely aromatic analogs.

- Unlike CA-TMR-biotin derivatives , the lack of a fluorophore or biotin tag suggests divergent applications (e.g., small-molecule therapeutics vs. imaging probes).

Toxicity and Safety :

- Similar to methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate , the target compound may exhibit Category 4 acute toxicity (oral, dermal, inhalation), warranting stringent handling protocols.

Solubility and Stability :

Biological Activity

Methyl 4-((2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)carbamoyl)benzoate is a compound with significant potential in various biological applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C17H19NO5S

- Molecular Weight : 349.4 g/mol

- IUPAC Name : Methyl 4-[[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]carbamoyl]benzoate

This compound features a benzoate structure with a thiophene moiety and a hydroxyethoxy side chain, which may contribute to its biological activities.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. For instance, related benzoates have shown effectiveness against various bacterial strains, indicating potential for this compound as an antimicrobial agent.

- Antitumor Activity : Compounds featuring thiophene and benzoate groups have been implicated in antitumor activity through mechanisms such as apoptosis induction in cancer cells. The presence of the carbamoyl group may enhance interaction with tumor cell receptors .

- Antioxidant Properties : The structural components of the compound may confer antioxidant capabilities, which can help mitigate oxidative stress in biological systems, potentially benefiting conditions associated with oxidative damage .

Case Studies and Experimental Data

Several studies have investigated the biological activities of similar compounds, providing insights into the potential efficacy of this compound.

These findings highlight the compound's potential across various therapeutic areas.

Scientific Research Applications

Methyl 4-((2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)carbamoyl)benzoate (CAS No. 2034564-82-2) is a compound with potential applications in scientific research, particularly in biological applications. Its molecular formula is C17H19NO5S, and it has a molecular weight of 349.4 g/mol.

Potential Biological Activities

- Antimicrobial Activity: Similar compounds have demonstrated antimicrobial properties against various bacterial strains, suggesting this compound may also be an antimicrobial agent.

- Antitumor Activity: Compounds with thiophene and benzoate groups have been implicated in antitumor activity through mechanisms such as apoptosis induction in cancer cells. The carbamoyl group may enhance interaction with tumor cell receptors.

- Antioxidant Properties: The structural components of the compound may confer antioxidant capabilities, which can help mitigate oxidative stress in biological systems.

Research and Experimental Data

Studies have investigated the biological activities of similar compounds, providing insights into the potential efficacy of this compound. These findings highlight the compound's potential across various therapeutic areas.

Disclaimer

Q & A

Basic Research Questions

What synthetic routes are reported for Methyl 4-((2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)carbamoyl)benzoate, and how can key intermediates be validated?

The compound is synthesized via a multi-step process involving carbamate intermediates. A common approach involves reacting tert-butyl-protected carbamates with functionalized ethyl derivatives under coupling conditions. For example, tert-butyl N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]carbamate has been used as a starting material, followed by deprotection and coupling with a benzoate derivative. Post-synthesis validation includes LCMS (m/z 1011 [M+H]+) and HPLC (retention time: 1.01 minutes under SQD-FA05 conditions) to confirm molecular weight and purity .

What safety precautions are critical during handling, given its hazard profile?

The compound is classified under EU-GHS/CLP as Category 4 for acute toxicity (oral, dermal, inhalation). Key precautions include:

- Personal Protection : Wear NIOSH/EN-compliant respirators (e.g., P95 for low exposure), nitrile gloves, and safety goggles.

- Engineering Controls : Use fume hoods with ≥100 ft/min airflow to minimize inhalation risks.

- Storage : Store in sealed containers at 15–25°C, away from heat and direct sunlight .

How is the compound characterized structurally, and what analytical methods are recommended?

Characterization typically involves:

- LCMS : To confirm molecular ion peaks (e.g., m/z 1011 [M+H]+).

- HPLC : For purity assessment (e.g., 1.01-minute retention time under SQD-FA05 conditions).

- NMR : 1H/13C NMR for verifying functional groups like the thiophene ring and carbamoyl linkages.

- FT-IR : To identify carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) stretches .

Advanced Research Questions

How can computational modeling (e.g., molecular docking) guide its application in drug discovery?

The compound’s thiophene and benzoate moieties suggest potential as a protease inhibitor. Use Glide XP docking to predict binding affinities by simulating hydrophobic enclosure effects and hydrogen-bonding interactions. For example, the hydrophobic thiophene ring may occupy lipophilic pockets in target proteins, while the carbamoyl group forms hydrogen bonds with catalytic residues. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding constants .

What strategies resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., antiviral vs. anticancer claims) often arise from assay variability. Mitigate this by:

- Standardized Assays : Use cell lines with consistent passage numbers (e.g., ≤20 passages) and controls like tamoxifen (for cytotoxicity) or acyclovir (for antiviral activity).

- Dose-Response Curves : Generate IC50/EC50 values across ≥3 independent replicates.

- Off-Target Screening : Employ kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended targets .

How can structural analogs improve pharmacokinetic properties (e.g., BBB permeability)?

Modify the hydroxyethoxy group to enhance blood-brain barrier (BBB) penetration:

- Lipophilicity Optimization : Replace the hydroxy group with a methyl ether (logP increase by ~0.5).

- Pro-Drug Strategies : Esterify the benzoate to improve solubility (e.g., ethyl ester derivatives).

- In Vivo Testing : Use murine models to assess brain/plasma ratios via LC-MS/MS quantification .

What are the environmental risks, and how can ecological toxicity be assessed?

No ecotoxicity data exists for this compound. Conduct:

- Microtox Assays : Use Vibrio fischeri to measure acute luminescence inhibition (EC50).

- Algal Growth Inhibition : Test with Raphidocelis subcapitata (72-hour exposure).

- Soil Mobility Studies : Apply OECD Guideline 121 (column leaching) to assess groundwater contamination potential .

Methodological Considerations

How to design stability studies under varying pH and temperature conditions?

- Forced Degradation : Expose the compound to 0.1M HCl (acidic), 0.1M NaOH (basic), and 40°C/75% RH (thermal/humidity) for 14 days.

- Analytical Monitoring : Use UPLC-PDA to track degradation products (e.g., hydrolysis of the carbamoyl group under basic conditions).

- Kinetic Modeling : Apply Arrhenius equations to predict shelf life .

What chromatographic techniques optimize separation of enantiomeric impurities?

Use chiral HPLC with a CHIRALPAK IG-3 column (4.6 × 250 mm, 5 µm) and isocratic elution (n-hexane:ethanol 90:10, 1.0 mL/min). Validate enantiomeric excess (ee) ≥98% via peak integration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.